molecular formula C13H16BrClN2O2 B2396000 3-Bromo-2-chloro-N-(4-methoxycyclohexyl)pyridine-4-carboxamide CAS No. 2224458-61-9

3-Bromo-2-chloro-N-(4-methoxycyclohexyl)pyridine-4-carboxamide

Cat. No.: B2396000
CAS No.: 2224458-61-9
M. Wt: 347.64
InChI Key: KYSQHSNSKKVDMS-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-N-(4-methoxycyclohexyl)pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with bromine and chlorine atoms, a methoxy group attached to a cyclohexyl ring, and a carboxamide functional group. Its unique structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N-(4-methoxycyclohexyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with 3-bromo-2-chloropyridine, which can be synthesized from 3-amino-2-chloropyridine or 2-chloro-3-pyridinamine

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-(4-methoxycyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-N-(4-methoxycyclohexyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N-(4-methoxycyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridines, such as 3-bromo-2-chloropyridine and 2-chloro-3-pyridinamine . These compounds share structural similarities but differ in their functional groups and substitution patterns.

Uniqueness

3-Bromo-2-chloro-N-(4-methoxycyclohexyl)pyridine-4-carboxamide is unique due to its combination of bromine, chlorine, methoxycyclohexyl, and carboxamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-bromo-2-chloro-N-(4-methoxycyclohexyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O2/c1-19-9-4-2-8(3-5-9)17-13(18)10-6-7-16-12(15)11(10)14/h6-9H,2-5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSQHSNSKKVDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)NC(=O)C2=C(C(=NC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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